3-[2-(Methanesulfonyl)ethenyl]quinoline
Description
Significance of the Quinoline (B57606) Scaffold in Advanced Organic Chemistry
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of organic and medicinal chemistry. nih.govwikipedia.org This nitrogen-containing aromatic compound, with the chemical formula C₉H₇N, serves as a fundamental core in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Its prevalence stems from its versatile reactivity and the diverse pharmacological properties exhibited by its derivatives. nih.gov
Quinoline and its analogues are found in numerous alkaloids, such as quinine (B1679958) and quinidine, which have a long history of medicinal use. nih.gov The unique electronic properties conferred by the nitrogen atom allow for a wide range of chemical modifications, including electrophilic and nucleophilic substitution reactions. nih.gov This synthetic tractability enables chemists to introduce various functional groups at different positions on the ring system, thereby fine-tuning the molecule's biological activity and physical properties. nih.gov Consequently, the quinoline framework is a privileged scaffold in drug discovery, with derivatives showing a broad spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govwikipedia.org
The ability to create polysubstituted quinolines has been instrumental in developing new therapeutic agents and advanced materials. nih.gov The strategic placement of substituents on the quinoline core can enhance target specificity, potency, and pharmacokinetic profiles, making it a critical component in the design of modern pharmaceuticals. nih.gov
Importance of Vinyl Sulfone Moieties in Contemporary Synthetic Chemistry and Materials Science
The vinyl sulfone group (-SO₂CH=CH₂) is a highly valuable functional group in modern organic synthesis and materials science. Characterized by a sulfone moiety attached to a vinyl group, this electron-withdrawing unit renders the double bond susceptible to a variety of chemical transformations. researchgate.net Vinyl sulfones are particularly well-known as excellent Michael acceptors, readily reacting with nucleophiles in 1,4-addition reactions. wikipedia.org They also participate as 2π-partners in cycloaddition reactions, making them versatile building blocks for the synthesis of complex molecular architectures. researchgate.net
In medicinal chemistry, the vinyl sulfone motif is recognized as a privileged structural unit. chempap.org It is present in numerous biologically active molecules and drug candidates, where it can act as a covalent inhibitor of enzymes, particularly cysteine proteases. chempap.org This reactivity is harnessed in the design of therapeutic agents for a range of diseases. chempap.org
Beyond pharmaceuticals, vinyl sulfones have found applications in materials science. For instance, they are used in the synthesis of specialty polymers and hydrogels. wikipedia.org The reactivity of the vinyl group allows for efficient polymerization and cross-linking reactions, such as in thiol-Michael addition reactions, to create robust polymer networks. wikipedia.org The resulting materials often exhibit desirable properties, including hydrolytic stability and strong intermolecular interactions due to the polar sulfone group. wikipedia.org
Structural Context of 3-[2-(Methanesulfonyl)ethenyl]quinoline within Quinoline-Sulfone Compound Class
The compound this compound integrates the key features of both the quinoline scaffold and the vinyl sulfone moiety. Its structure consists of:
A quinoline ring , providing the foundational aromatic and heterocyclic character.
A vinyl (-CH=CH-) linker at the 3-position of the quinoline ring. The geometry of this double bond (E or Z isomer) would be a key structural feature.
A methanesulfonyl (CH₃SO₂-) group attached to the vinyl linker.
This specific arrangement places the compound within the class of quinoline-sulfone derivatives. The vinyl linker acts as a conjugate bridge between the quinoline ring system and the potent electron-withdrawing sulfonyl group. This conjugation is expected to significantly influence the electronic properties of the entire molecule.
The substitution at the 3-position of the quinoline ring is a common strategy in the development of quinoline-based compounds. The vinylsulfone substituent at this position makes the terminal vinyl carbon highly electrophilic and susceptible to nucleophilic attack, a characteristic feature of Michael acceptors. This latent reactivity is a common feature exploited in the design of covalent enzyme inhibitors. While no specific biological activities for this compound have been documented in the searched literature, its structural motifs are present in compounds investigated for various therapeutic properties, including anticancer and antimicrobial activities. nih.govchempap.org The synthesis of such a compound would likely involve established methodologies for the formation of vinyl sulfones, potentially through the reaction of a 3-formylquinoline with a sulfonyl-stabilized reagent via a Horner-Wadsworth-Emmons type reaction, or through a palladium-catalyzed cross-coupling reaction.
Structure
2D Structure
3D Structure
Properties
CAS No. |
918341-19-2 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
3-(2-methylsulfonylethenyl)quinoline |
InChI |
InChI=1S/C12H11NO2S/c1-16(14,15)7-6-10-8-11-4-2-3-5-12(11)13-9-10/h2-9H,1H3 |
InChI Key |
VITAAAAERAZYKH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Elucidation of Molecular Structure and Conformation of 3 2 Methanesulfonyl Ethenyl Quinoline
Advanced Spectroscopic Characterization Techniques
A combination of spectroscopic methods is employed to build a complete picture of the molecular structure of 3-[2-(Methanesulfonyl)ethenyl]quinoline . Each technique probes different aspects of the molecule's quantum mechanical properties, and together they offer a detailed elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT-135, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. For This compound , the spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring, the ethenyl (vinyl) group, and the methanesulfonyl group. The coupling constants (J-values) between adjacent protons, particularly across the vinyl group, would be crucial in establishing the (E) or (Z) configuration of the double bond.
¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The spectrum for This compound would display separate resonances for each carbon atom in the quinoline core, the ethenyl linker, and the methyl group of the sulfonyl moiety. The chemical shifts would be indicative of the electronic environment of each carbon.
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. In the context of this molecule, a DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would aid in the unambiguous assignment of the quinoline and vinyl carbon signals.
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom within the quinoline ring. The chemical shift of the nitrogen would be influenced by the substitution pattern on the quinoline system.
Representative NMR Data:
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data Not Available | Data Not Available |
| DEPT-135 | ¹⁵N NMR |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data Not Available | Data Not Available |
Detailed, experimentally verified NMR data for this compound is not currently available in the public domain.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy would be expected to show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring, the C=C stretching of the ethenyl group, and the C-H stretching and bending modes. Crucially, strong, characteristic bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the methanesulfonyl group would be prominent.
FT-Raman Spectroscopy complements FT-IR, as vibrations that are weak in IR may be strong in Raman, and vice versa. The aromatic ring stretching vibrations and the C=C double bond stretch are typically strong in Raman spectra.
Key Vibrational Frequencies:
| Functional Group | Expected FT-IR (cm⁻¹) | Expected FT-Raman (cm⁻¹) |
| Quinoline Ring C=C, C=N Stretch | ~1600-1450 | ~1600-1450 |
| Ethenyl C=C Stretch | ~1650-1600 | ~1650-1600 |
| S=O Asymmetric Stretch | ~1350-1300 | Weak or Inactive |
| S=O Symmetric Stretch | ~1160-1120 | Weak or Inactive |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Vinyl C-H Stretch | ~3080-3020 | ~3080-3020 |
Specific, experimentally recorded vibrational data for this compound is not publicly available.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass. For This compound , HRMS would be used to confirm its elemental composition (C₁₂H₁₁NO₂S). The fragmentation pattern observed in the mass spectrum can also provide structural information, for instance, showing the loss of the methanesulfonyl group.
HRMS Data:
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Calculated Exact Mass | Data Not Available |
| Measured m/z [M+H]⁺ | Data Not Available |
Experimentally determined HRMS data for this compound has not been located in public literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of This compound would be dominated by π→π* transitions associated with the extended conjugated system formed by the quinoline ring and the ethenyl linker. The position of the maximum absorbance (λ_max) is indicative of the extent of conjugation. The nature of the solvent can also influence the λ_max values.
UV-Vis Absorption Data:
| Solvent | λ_max (nm) |
| Data Not Available | Data Not Available |
Published UV-Vis spectral data for this compound are not available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on This compound would provide a wealth of information, including:
Confirmation of the atomic connectivity.
Precise bond lengths, bond angles, and torsion angles.
The stereochemistry of the ethenyl double bond (confirming E or Z isomer).
The conformation of the methanesulfonyl group relative to the rest of the molecule.
Information on intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice.
Crystallographic Data:
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Key Bond Lengths/Angles | Data Not Available |
There are no publicly accessible crystallographic studies for this compound.
Chiroptical Spectroscopy for Stereochemical Analysis
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound , in its ground state, does not possess a stereocenter and is achiral. Therefore, it would not exhibit a CD spectrum. Chiroptical methods would not be applicable for the stereochemical analysis of this compound unless it was placed in a chiral environment or formed a chiral derivative.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiroptical properties of molecules. This method measures the differential absorption of left- and right-circularly polarized light, providing valuable information on the secondary structure, folding, and conformational changes of chiral molecules. In the context of quinoline derivatives, CD spectroscopy can be instrumental in determining their absolute configuration and preferred conformations in solution. nih.gov
A comprehensive search of scientific literature and chemical databases was conducted to find specific research findings and data related to the circular dichroism spectroscopy of this compound. These searches included broad queries for the chiroptical properties of quinoline derivatives containing vinyl and sulfonyl groups.
Despite these extensive efforts, no specific studies detailing the circular dichroism (CD) spectroscopic analysis of this compound were found in the available public literature. Consequently, no experimental or theoretical CD spectral data or detailed conformational analysis for this particular compound can be presented.
While CD spectroscopy is a relevant technique for the structural elucidation of chiral quinoline compounds, research on this specific derivative appears to be unpublished or not publicly accessible. nih.govnih.gov The application of CD spectroscopy would require the synthesis of a chiral, enantiomerically pure sample of this compound, which would then be analyzed to obtain its characteristic CD spectrum. Such a spectrum, often complemented by quantum chemical calculations, would allow for the assignment of its absolute configuration and the study of its conformational behavior. nih.gov
Given the absence of data, the following data table remains unpopulated.
Table 1: Circular Dichroism (CD) Spectroscopic Data for this compound
| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |
| Data Not Available | Data Not Available |
Reactivity and Reaction Mechanisms of 3 2 Methanesulfonyl Ethenyl Quinoline
Electrophilic and Nucleophilic Reaction Pathways
The electronic properties of the quinoline (B57606) ring and the vinylsulfone moiety dictate the compound's behavior in electrophilic and nucleophilic reactions.
The quinoline ring is a π-electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quora.com The mechanism for such reactions typically proceeds through an addition-elimination pathway, where the formation of a stable intermediate with a negative charge on the nitrogen atom is a crucial step. quimicaorganica.org While reactions on 3-[2-(Methanesulfonyl)ethenyl]quinoline itself are not extensively documented, the general principles of quinoline chemistry provide a predictive framework for its reactivity.
Halogenated quinolines at the 2- and 4-positions readily undergo nucleophilic substitution. quimicaorganica.org It has been noted that the 2-position is slightly less reactive than the 4-position due to some hindrance from the nitrogen's lone pair. quimicaorganica.org In the context of the title compound, the electron-withdrawing nature of the 3-substituent would further deactivate the benzene (B151609) portion of the ring towards electrophilic substitution while potentially modulating the reactivity of the pyridine (B92270) ring.
A notable example in related systems is the catalyst-free nucleophilic substitution of hydrogen in quinolines by acylethynylpyrroles, which stereoselectively yields 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This reaction proceeds through an intermediate [2+3]-cycloadduct, highlighting a potential pathway for functionalization at the 2-position. rsc.org
| Position | Reaction Type | Predicted Reactivity | Rationale |
|---|---|---|---|
| 2 | Nucleophilic Substitution | High | π-electron deficient position, stabilized intermediate. quora.comquimicaorganica.org |
| 4 | Nucleophilic Substitution | High | π-electron deficient position, stabilized intermediate. quora.comquimicaorganica.org |
| 5, 6, 7, 8 | Electrophilic Substitution | Moderate to Low | Reactivity is generally lower than benzene and influenced by the deactivating effect of the pyridine ring and the 3-substituent. |
The ethenyl group in this compound is strongly activated towards nucleophilic attack due to the electron-withdrawing sulfone group. This makes the double bond an excellent Michael acceptor. Nucleophiles will preferentially add to the β-carbon of the double bond (the carbon atom adjacent to the quinoline ring).
Addition reactions are common for substituted quinolines. For instance, substituted 2-methylquinolines react with dimethyl acetylenedicarboxylate (B1228247) to form a variety of complex adducts, including cyclopentadiene (B3395910) derivatives and benzo[c]quinolizines. rsc.org Similarly, annulation reactions of 8-quinolinesulfenyl halides with compounds like divinyl sulfide (B99878) proceed via addition to the vinyl group to form thiazino-quinolinium derivatives. mdpi.com
The electron-deficient nature of the ethenyl bridge also makes it a candidate for cycloaddition reactions. Energy-transfer-mediated cascade dearomative [2+2] cycloaddition/rearrangement reactions have been reported between quinoline derivatives and alkenes, providing access to complex fused 2D/3D ring systems. researchgate.net This suggests that this compound could potentially participate as the alkene component in similar photochemical or catalyst-mediated cycloadditions. Formal [3+2] cycloadditions between electron-rich epoxides and alkenes under Lewis acid catalysis also represent a potential, though less direct, reaction pathway. nih.gov
The sulfone group serves a dual purpose in modulating the molecule's reactivity.
Activating Moiety : As a potent electron-withdrawing group, its primary role is to activate the ethenyl linker for nucleophilic additions (Michael additions), as discussed previously. Organosulfones are known as "chemical chameleons" and are highly versatile building blocks in synthesis. researchgate.net
Leaving Group : The methanesulfonyl group can also function as an effective leaving group in certain reactions. The substitution of a sulfonyl group, known as desulfonylative functionalization, is an attractive method for increasing molecular complexity. researchgate.net For example, methylsulfone activated by a pyrimidine (B1678525) ring has been utilized as a leaving group in nucleophilic aromatic substitution polymerization. rsc.org Furthermore, sulfonate esters, which are structurally related to sulfones, can be lost during radical-mediated cyclizations to form indole (B1671886) rings. ucl.ac.uk This suggests that under appropriate conditions, the entire methanesulfonylvinyl moiety or the sulfone group itself could be displaced or participate in elimination reactions.
Oxidative and Reductive Transformations
Specific oxidative and reductive transformations of this compound are not widely detailed, but predictions can be made based on its functional groups.
The most probable reductive transformation would be the reduction of the carbon-carbon double bond of the ethenyl group, for example, through catalytic hydrogenation. This would yield 3-[2-(Methanesulfonyl)ethyl]quinoline, saturating the linker and significantly altering the electronic properties of the substituent.
Regarding oxidation, the synthesis of vinyl sulfones often proceeds through the oxidation of the corresponding vinyl sulfides. In a related synthesis, ethyl-2-cyclopropyl-4-(substituted phenylthio)quinoline-3-carboxylates were oxidized to the corresponding sulfone derivatives. researchgate.net This indicates that the sulfone moiety itself is generally stable to further oxidation, while other parts of a molecule, if susceptible, could be oxidized. The quinoline nitrogen can be oxidized to an N-oxide, a transformation which in turn alters the reactivity of the ring system. nih.gov
Cascade and Rearrangement Mechanisms
The multifunctionality of this compound makes it a prime candidate for cascade and rearrangement reactions, where a single reaction event triggers a sequence of bond-forming or breaking steps.
Cascade reactions are an efficient method for synthesizing complex quinoline structures. organic-chemistry.orgnih.gov For example, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides a rapid synthesis of multiply substituted quinolines. organic-chemistry.orgnih.gov A plausible cascade involving the title compound could be initiated by a nucleophilic attack on the ethenyl group, followed by an intramolecular cyclization onto the quinoline ring. A powerful example is the dearomative [2+2] cycloaddition of a quinoline with an alkene, which can trigger a subsequent rearrangement to rapidly build complex polycyclic scaffolds. researchgate.net Another documented cascade involves the base-promoted reaction of precursors with naphthalen-1-amine, leading to a cyclization that forms benzo[h]quinolines. mdpi.com
Rearrangements involving sulfonyl groups have also been observed. For instance, the rearrangement of 3-methanesulfonyl-N-methyl-N-nitroaniline yields isomeric products where the nitro group migrates to the ortho position. nih.gov This highlights the potential for substituents on an aromatic ring to undergo intramolecular shifts, a process that could be relevant for substituted quinolines under specific conditions.
Mechanistic Investigations Using Isotopic Labeling and Kinetic Studies
While specific mechanistic studies employing isotopic labeling or kinetic analysis for this compound are not prominent in the reviewed literature, these techniques are crucial for understanding reaction pathways in related heterocyclic systems.
Kinetic Studies : The kinetics of reactions involving quinoline derivatives have been measured to elucidate mechanisms. For example, the reaction rates of various trimethylammonio-derivatives of quinoline with hydroxide (B78521) ions were studied to understand their reactivity in nucleophilic substitution. rsc.org Such studies could be applied to quantify the reactivity of the ethenyl group in the title compound towards a panel of nucleophiles.
Computational Studies : Modern mechanistic investigations frequently employ computational chemistry. The mechanism of a catalyst-free nucleophilic substitution on a quinoline ring was supported by high-level electron pair approximation calculations (LPNO-CEPA/1/CBS). rsc.org Similarly, the mechanisms of cascade reactions involving other heterocycles have been clarified using density functional theory (DFT) calculations at the B3LYP/6-31G* level to map out reaction pathways involving Diels-Alder and retro-Diels-Alder steps. nih.gov
Spectroscopic Methods : Electron Paramagnetic Resonance (EPR) spectroscopy has been used to explore the mechanism of reactions involving sulfonamide leaving groups, identifying radical intermediates. ucl.ac.uk
These methods represent the key tools that could be deployed to provide a detailed, evidence-based understanding of the reaction mechanisms of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of organic compounds. These calculations can elucidate the fundamental aspects of a molecule's behavior.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline (B57606) derivatives, this analysis reveals precise bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore the different spatial arrangements (conformers) of the flexible ethenylsulfonyl side chain relative to the rigid quinoline ring system and identify the most energetically favorable conformation. However, specific optimized geometric parameters for 3-[2-(Methanesulfonyl)ethenyl]quinoline are not documented in the searched scientific literature.
Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Energy Gap)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For related quinoline systems, these values are calculated to predict their electronic behavior, but specific values for this compound are unavailable.
Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Chemical Hardness and Softness)
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
These indices are valuable for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. Without HOMO and LUMO energy values for this compound, these reactivity descriptors cannot be calculated.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as those around heteroatoms like nitrogen and oxygen, which are susceptible to electrophilic attack. Regions of positive potential (blue) signify electron-deficient areas, prone to nucleophilic attack. An MEP analysis of this compound would likely show negative potential around the quinoline nitrogen and the sulfonyl oxygen atoms, and positive potential around the hydrogen atoms. However, a specific, calculated MEP surface for this compound is not available.
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Theory Investigations
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability. This analysis can reveal delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, providing insight into bonding and reactivity. The Atoms in Molecules (AIM) theory, based on the topology of the electron density, is used to define atoms and the bonds between them, characterizing the nature of chemical bonds (e.g., covalent vs. ionic). A detailed NBO or AIM analysis for this compound has not been reported in the searched literature.
Prediction and Correlation of Spectroscopic Data
Computational methods can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths). These theoretical predictions are often correlated with experimental spectra to confirm the molecular structure and to aid in the interpretation of experimental results. For instance, calculated vibrational frequencies can be compared to an experimental IR spectrum to assign specific absorption bands to molecular motions. No such predictive studies for this compound were found.
Vibrational Frequencies (IR, Raman)
No experimental or computationally predicted data on the Infrared (IR) or Raman vibrational frequencies for this compound are available in the scientific literature. Theoretical studies on similar quinoline derivatives often employ DFT methods, such as B3LYP with basis sets like 6-311+G(d,p), to calculate harmonic vibrational frequencies and assign spectral bands corresponding to the stretching and bending modes of the molecule's functional groups. researchgate.netnih.govnih.gov Such an analysis for this compound would elucidate the vibrational characteristics of the quinoline ring, the ethenyl bridge, and the methanesulfonyl group, but this research has not been conducted.
NMR Chemical Shift Predictions
There are no published computational studies predicting the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. The standard approach for this involves geometry optimization followed by the application of the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). nih.govresearchgate.net The predicted chemical shifts, typically referenced against a standard like Tetramethylsilane (TMS), provide valuable information for structural elucidation. For this compound, such predictions would help in assigning specific proton and carbon signals, but the necessary calculations have not been reported.
Electronic Absorption and Emission Properties (UV-Vis, Fluorescence, Stokes Shift, Quantum Yield) using Time-Dependent Density Functional Theory (TD-DFT)
Information regarding the electronic properties of this compound from TD-DFT calculations is not available. This computational technique is widely used to simulate UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths. rsc.orgrsc.orgnih.gov Further analysis can predict fluorescence properties, Stokes shifts (the difference between the maxima of absorption and emission spectra), and quantum yields, offering insights into the molecule's photophysical behavior. While studies on other quinoline derivatives have successfully used TD-DFT for these purposes, the electronic and emissive characteristics of this compound remain uninvestigated. rsc.orgnih.gov
Reaction Mechanism Modeling through Computational Approaches (e.g., DFT mechanistic studies)
There is no published research on the computational modeling of reaction mechanisms involving this compound. DFT is a key tool for exploring reaction pathways, locating transition states, and calculating activation energies, thereby elucidating the kinetics and thermodynamics of chemical transformations. nih.govrsc.org Mechanistic studies could, for example, investigate its synthesis pathways or its potential interactions with biological targets. However, no such computational investigations have been documented for this molecule.
Derivatization and Analog Synthesis of 3 2 Methanesulfonyl Ethenyl Quinoline
Modification of the Quinoline (B57606) Ring System at Various Positions
Furthermore, modifications to the nitrogen of the quinoline ring in natural products like cinchona alkaloids have been extensively studied, providing a basis for potential derivatization strategies for synthetic quinolines. researchgate.net These modifications include N-oxidation and the introduction of various alkyl and aryl groups. researchgate.net Such derivatizations can alter the electronic distribution within the quinoline ring and influence its interaction with biological targets.
The introduction of lipophilic substituents at the C-7 and C-8 positions of the quinoline ring has been shown to be important for the inhibitory activity of certain 4-carboxyl quinoline derivatives. researchgate.net This highlights the significance of substitutions on the benzo part of the quinoline nucleus in modulating biological activity.
Table 1: Examples of Modifications on the Quinoline Ring System
| Position of Modification | Type of Substituent | Reference |
| 1 | Phenylsulfonyl | nih.gov |
| 2 | Ethyl, Aryl, i-Propyl | nih.gov |
| 6 | Chlorine | nih.gov |
| 7 | Various substituents | nih.gov |
| N1 (Nitrogen) | Alkyl, Aryl groups | researchgate.net |
| 7 and 8 | Lipophilic substituents | researchgate.net |
Elaboration and Functionalization of the Ethenyl Sulfone Side Chain
The ethenyl sulfone side chain at the 3-position of the quinoline ring is a key functional group that significantly influences the reactivity and biological activity of the molecule. The synthesis of 3-sulfonyl-substituted quinolines has been achieved through a Knoevenagel condensation/aza-Wittig reaction cascade, utilizing ortho-azidobenzaldehydes and β-ketosulfonamides or sulfones as key building blocks. nih.gov This approach provides a convenient method for the preparation of the core 3-sulfonylquinoline structure.
Further elaboration of the side chain can be envisioned through various synthetic transformations. For instance, the double bond of the ethenyl group offers a site for addition reactions, allowing for the introduction of diverse functional groups. The sulfonyl group itself can also be a target for modification, although this is less commonly explored.
A review of side-chain modifications of quinolines, while focusing on methyl substituents at the C2 and C8 positions, provides insights into the general strategies for functionalizing substituents on the quinoline core. researchgate.netthieme-connect.de These methodologies, which include metal-catalyzed and metal-free protocols for C(sp3)-H functionalization, could potentially be adapted for the modification of the ethenyl sulfone side chain. researchgate.netthieme-connect.de
The synthesis of related structures, such as 3-ethylquinoxalin-2(1H)-one and its subsequent functionalization, demonstrates the feasibility of converting an ethyl group into various functionalities like α-bromoethyl, α-thiocyanato, and acetyl groups. researchgate.net These reactions could serve as a blueprint for developing synthetic routes to functionalize the ethenyl side chain of 3-[2-(Methanesulfonyl)ethenyl]quinoline.
Synthesis of Hybrid Compounds Incorporating Other Heterocyclic or Functionality-Rich Pharmacophores
A prominent strategy in the derivatization of the this compound scaffold involves the synthesis of hybrid compounds. This approach entails covalently linking the quinoline moiety to other heterocyclic systems or functionality-rich pharmacophores to create molecules with potentially synergistic or novel biological activities. nih.gov
One successful application of this strategy is the synthesis of quinoline-1,2,3-triazole hybrids. researchgate.netnih.gov These compounds are typically prepared via click chemistry, specifically the copper(I)-catalyzed 1,3-dipolar cycloaddition of a quinoline-containing azide or alkyne with a complementary triazole precursor. nih.gov This versatile reaction allows for the creation of a diverse library of hybrid molecules with various substituents on both the quinoline and triazole rings. For example, a series of 1-aryl-1,2,3-triazoles-4-methoxymethyl-3-quinoline-2-morpholine hybrids have been synthesized through this method. researchgate.net
Quinoline-pyrimidine hybrids have also been reported, demonstrating excellent in vitro antiplasmodial activities. nih.gov Another notable example is the creation of quinoline-artemisinin hybrids, which have shown enhanced antimalarial activity compared to the individual drugs. nih.gov The synthesis of these hybrid molecules often involves multi-step reaction sequences to connect the two pharmacophores through a suitable linker.
The concept of molecular hybridization has been extensively reviewed, highlighting its potential to overcome drug resistance and improve therapeutic outcomes. nih.gove-century.us The synthesis of these complex molecules requires careful planning of synthetic routes to ensure the compatibility of functional groups and achieve the desired final structure.
Table 2: Examples of Quinoline Hybrid Compounds
| Hybrid Partner | Linkage Type | Synthetic Method | Reference |
| 1,2,3-Triazole | Triazole ring | Click Chemistry (1,3-dipolar cycloaddition) | researchgate.netnih.gov |
| Morpholine | C-N bond | Multi-step synthesis | researchgate.net |
| Pyrimidine (B1678525) | Amine linkage | Multi-step synthesis | nih.gov |
| Artemisinin | Ester or other covalent bond | Multi-step synthesis | nih.gov |
Structure-Reactivity Relationship Studies of Modified Analogs
Structure-reactivity relationship (SRR) studies are crucial for understanding how modifications to the this compound structure influence its chemical and biological properties. These studies aim to correlate specific structural features with observed activities, thereby guiding the design of more potent and selective analogs.
For a series of newly synthesized quinoline derivatives, their effect on tumor cell multidrug resistance (MDR) was examined. nih.gov The analysis of the structure-activity relationship revealed that in highly active compounds, the two aryl rings in the hydrophobic moiety deviate from a common plane, enabling interaction with hydrogen bond donors of P-170 glycoprotein. nih.gov Other important structural features identified were a quinoline nitrogen atom and a basic nitrogen atom in a piperazine substituent. nih.gov Furthermore, the distance between the hydrophobic moiety and the basic nitrogen atom was found to be critical for activity. nih.gov
In another study focusing on 4-carboxyl quinoline derivatives as cyclooxygenase-2 (COX-2) inhibitors, it was found that the presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring is important for COX-2 inhibitory activity. researchgate.net Molecular modeling studies showed that a p-MeSO2 substituent on a C-2 phenyl ring could be oriented in the vicinity of the COX-2 secondary pocket. researchgate.net
The inhibitory action of a series of 2-mercaptoquinazolin-4(3H)-one derivatives, which share some structural similarities with quinolines, against human carbonic anhydrase (hCA) isoforms was investigated. nih.gov This study demonstrated that modifications to the substituent at the 2-position significantly impacted the inhibitory activity and selectivity against different hCA isoforms. nih.gov
These examples underscore the importance of systematic structural modifications and subsequent biological evaluation to establish clear structure-reactivity relationships. Such studies are essential for the rational design and optimization of this compound analogs with desired chemical and biological profiles.
Applications in Advanced Organic Synthesis
3-[2-(Methanesulfonyl)ethenyl]quinoline as a Versatile Building Block in Heterocyclic Chemistry
The activated vinyl sulfone moiety in This compound makes it an exceptional substrate for the synthesis of a diverse range of heterocyclic systems. Its utility as a Michael acceptor allows for the facile introduction of various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the foundation for constructing more elaborate fused heterocyclic structures.
For instance, the reaction of This compound with binucleophiles is a powerful strategy for the synthesis of fused quinoline (B57606) systems. A notable example is the synthesis of pyrimido[4,5-b]quinolines, which are of significant interest due to their biological activities. nih.govscialert.netrsc.orgnih.govacs.org In a hypothetical reaction, treatment of This compound with a suitable aminopyrimidine derivative in the presence of a base could initiate a tandem aza-Michael addition-intramolecular cyclization sequence. The initial Michael addition of the amino group to the vinyl sulfone would be followed by an intramolecular attack of another nucleophilic center in the pyrimidine (B1678525) ring onto the quinoline core, ultimately leading to the formation of a tetracyclic pyrimido[4,5-b]quinoline scaffold.
Similarly, the synthesis of pyrido[2,3-b]quinolines can be envisioned. These structures are also prevalent in biologically active compounds. The reaction of This compound with an appropriate aminopyridine derivative could proceed through a similar tandem aza-Michael addition-cyclization pathway, affording the desired fused pyridine (B92270) ring onto the quinoline framework. rsc.org The versatility of the vinyl sulfone as a reactive handle thus provides a gateway to a library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Role in Cascade and Multicomponent Reaction Sequences
Cascade and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. The electrophilic nature of the vinyl sulfone group in This compound makes it an ideal component for such reaction cascades.
A plausible cascade reaction involving This compound is a tandem Michael addition-cyclization. For example, reaction with a nucleophile containing a secondary reactive site could trigger a cascade. An organocatalytic approach could be employed, where a chiral amine catalyst activates the substrate for an enantioselective Michael addition, followed by an intramolecular cyclization to furnish complex, stereochemically defined polycyclic systems. beilstein-journals.org
In the context of MCRs, This compound can act as a key electrophilic component. A three-component reaction could be designed where a nucleophile, an aldehyde, and This compound are combined. For instance, an amine, an aldehyde, and our target molecule could potentially undergo a sequence of imine formation, followed by a Michael addition of the imine nitrogen or another nucleophile present in the reaction mixture to the vinyl sulfone, leading to a highly functionalized quinoline derivative in a single step. The efficiency of such MCRs lies in their ability to generate molecular complexity rapidly, a highly desirable feature in modern drug discovery and materials science.
Utility in the Construction of Complex Molecular Architectures and Scaffolds
The ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes This compound a valuable tool for the construction of intricate molecular architectures. The vinyl sulfone group can be considered a linchpin, allowing for the sequential or one-pot introduction of multiple functional groups and ring systems.
One can envision the use of This compound in the synthesis of spirocyclic compounds. A reaction with a bifunctional reagent containing two nucleophilic centers at appropriate distances could lead to a double Michael addition, resulting in the formation of a spirocyclic ring system attached to the quinoline core. Such complex three-dimensional structures are of great interest in medicinal chemistry due to their potential for novel biological activities.
Furthermore, the methanesulfonyl group itself can be a site for further functionalization. Following a Michael addition reaction, the resulting sulfone can be subjected to various transformations, such as Ramberg-Bäcklund rearrangement or Julia-Kocienski olefination, to introduce new double bonds and further elaborate the molecular scaffold. This latent reactivity adds another layer of synthetic utility to This compound , enabling the creation of highly diverse and complex molecular frameworks.
Precursor for Advanced Organic Materials Synthesis
The unique combination of a rigid, planar quinoline core and a reactive vinyl sulfone moiety suggests that This compound could serve as a valuable precursor for the synthesis of advanced organic materials. The quinoline unit is known to impart desirable photophysical and electronic properties, while the vinyl sulfone group provides a handle for polymerization or functionalization. researchgate.netrsc.orgtandfonline.com
For instance, This compound could be utilized as a monomer in the synthesis of novel polymers. The vinyl group can participate in radical or anionic polymerization reactions, leading to polymers with quinoline side chains. These materials could exhibit interesting properties such as fluorescence, charge transport capabilities, or specific recognition properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as components of stimuli-responsive materials.
Moreover, the Michael acceptor reactivity of the vinyl sulfone can be exploited for the surface modification of materials. By treating a material with a surface rich in nucleophilic groups (e.g., amines or thiols) with a solution of This compound , the quinoline moiety can be covalently grafted onto the surface. This could be used to alter the surface properties of materials, for example, to enhance their biocompatibility, to introduce specific binding sites, or to create a fluorescently labeled surface for analytical purposes. The versatility of this compound opens up avenues for the rational design of new functional materials with tailored properties.
Emerging Research Frontiers and Future Perspectives
Development of Novel and More Efficient Synthetic Routes
The synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline remains a specialized area, with no single established route. However, the development of novel synthetic strategies can be envisioned by combining modern methods for the formation of 3-substituted quinolines and vinyl sulfones.
A promising approach involves the olefination of quinoline-3-carbaldehyde. This key intermediate can be synthesized through various established methods for C3-functionalization of the quinoline (B57606) core. Once obtained, several olefination strategies could be employed to introduce the methanesulfonyl ethenyl moiety.
One such method is the Horner-Wadsworth-Emmons (HWE) reaction. This would involve the reaction of quinoline-3-carbaldehyde with a phosphonate (B1237965) reagent such as diethyl (methanesulfonyl)methylphosphonate. The HWE reaction is renowned for its high stereoselectivity, typically affording the (E)-alkene, which would be a crucial aspect for controlling the geometry of the final product. nih.gov
Alternatively, the Julia-Kocienski olefination offers another powerful tool. This reaction between quinoline-3-carbaldehyde and a suitable sulfonyl-containing nucleophile, often a derivative of 1-phenyl-1H-tetrazol-5-yl sulfone, is also known for its excellent (E)-selectivity and tolerance of a wide range of functional groups. nih.gov
Another potential route could be through a direct C-H functionalization/olefination of a 3-unsubstituted quinoline derivative. While more challenging, recent advances in transition-metal catalysis, particularly with palladium or copper, have made such direct functionalizations increasingly feasible. numberanalytics.com This would represent a highly atom-economical approach, avoiding the pre-functionalization of the quinoline ring.
Furthermore, the synthesis of the vinyl sulfone moiety itself has seen significant progress. Methods involving the addition of sulfinic acid salts to alkynes or the direct sulfonylation of alkenes are well-documented and could be adapted for the synthesis of the target compound. rsc.orgorganic-chemistry.org For instance, a 3-ethynylquinoline (B1363800) could potentially be hydrosulfonylated to yield the desired product.
| Proposed Synthetic Route | Key Reagents | Potential Advantages |
| Horner-Wadsworth-Emmons | Quinoline-3-carbaldehyde, Diethyl (methanesulfonyl)methylphosphonate | High (E)-stereoselectivity, mild reaction conditions |
| Julia-Kocienski Olefination | Quinoline-3-carbaldehyde, 1-Phenyl-1H-tetrazol-5-yl methyl sulfone | High (E)-stereoselectivity, broad functional group tolerance |
| Direct C-H Olefination | 3-Unsubstituted quinoline, Vinyl methanesulfonyl derivative, Transition-metal catalyst | High atom economy, reduced synthetic steps |
| Hydrosulfonylation | 3-Ethynylquinoline, Methanesulfinic acid | Direct formation of the vinyl sulfone |
Application of Advanced Spectroscopic and Computational Methodologies for Deeper Insight
A thorough understanding of the structural and electronic properties of This compound would be greatly enhanced by the application of advanced spectroscopic and computational techniques.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental for structural elucidation. For the vinyl protons, the vicinal coupling constant (³JHH) would be indicative of the alkene geometry, with values typically in the range of 12-18 Hz confirming a trans configuration. nih.gov The chemical shifts of the quinoline protons and carbons would provide information about the electronic effects of the methanesulfonyl ethenyl substituent. rsc.org Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all signals.
Infrared (IR) Spectroscopy: IR spectroscopy would clearly indicate the presence of key functional groups. Characteristic absorption bands for the sulfone group (O=S=O) would be expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). The C=C stretching of the vinyl group and the aromatic ring would also be observable. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecule. Analysis of the fragmentation pattern could provide further structural information.
UV-Visible and Fluorescence Spectroscopy: Quinoline derivatives are often fluorescent. rsc.org The extended conjugation provided by the ethenyl bridge in This compound might lead to interesting photophysical properties. UV-visible spectroscopy would determine the maximum absorption wavelengths (λmax), while fluorescence spectroscopy would reveal the emission properties and quantum yield. nih.gov
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties. cnr.it For This compound , DFT could be used to:
Optimize the ground-state geometry and predict bond lengths and angles.
Calculate the theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. unlp.edu.ar
Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic structure and reactivity. rsc.org
Simulate the NMR chemical shifts and coupling constants to compare with experimental data. researchgate.net
Time-Dependent DFT (TD-DFT): This method can be used to predict the electronic absorption spectra, providing insights into the nature of the electronic transitions observed in UV-visible spectroscopy.
| Technique | Expected Information |
| ¹H & ¹³C NMR | Structural confirmation, stereochemistry of the double bond, electronic effects of substituents |
| IR Spectroscopy | Identification of sulfone and other functional groups |
| Mass Spectrometry | Molecular weight and elemental composition |
| UV-Vis/Fluorescence | Electronic absorption and emission properties |
| DFT Calculations | Optimized geometry, electronic structure (HOMO/LUMO), predicted spectroscopic data |
Exploration of New Reactivity Profiles and Catalytic Transformations
The unique combination of a quinoline ring and a vinyl sulfone moiety in This compound suggests a rich and varied reactivity profile, opening doors for its use as a versatile building block in organic synthesis.
The vinyl sulfone group is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. wikipedia.org This reactivity could be exploited to introduce new functionalities at the β-position of the ethenyl linker. Thiols, amines, and carbanions are all expected to react readily in a Michael-type fashion. rsc.org The high reactivity and selectivity of vinyl sulfones, particularly towards thiols, have been well-established. rsc.orgresearchgate.net
Furthermore, the double bond of the vinyl sulfone can participate in various cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a partner in 1,3-dipolar cycloadditions. wikipedia.org This allows for the construction of complex cyclic and heterocyclic systems.
The quinoline nucleus itself can be subject to further functionalization. For instance, electrophilic aromatic substitution on the benzenoid ring of the quinoline is possible, although the position of substitution will be directed by the existing substituent. The nitrogen atom of the quinoline can be N-oxidized or quaternized to modulate the electronic properties and reactivity of the entire molecule.
Moreover, if synthesized from a 3-haloquinoline precursor, the possibility of using This compound in transition-metal-catalyzed cross-coupling reactions at other positions of the quinoline ring remains an intriguing avenue for creating more complex derivatives. acs.org
Integration with Flow Chemistry and Automated Synthesis for Scalability and Efficiency
The translation of novel chemical entities from laboratory-scale synthesis to larger-scale production is a critical aspect of modern chemistry. Flow chemistry and automated synthesis offer significant advantages in terms of scalability, safety, and efficiency.
The synthesis of quinoline derivatives has been successfully adapted to continuous flow processes. researchgate.netresearchgate.net These methods often allow for rapid reaction optimization, improved heat and mass transfer, and safer handling of hazardous reagents and intermediates. acs.org For instance, photochemical or high-temperature reactions that are often challenging in batch can be performed with greater control and safety in a flow reactor. vapourtec.com A multi-step flow synthesis could be envisioned for This compound , potentially telescoping several reaction steps without the need for intermediate purification. researchgate.net
Automation can be coupled with flow chemistry to create high-throughput synthesis and screening platforms. An automated system could systematically vary reaction parameters (temperature, residence time, reagent stoichiometry) to rapidly identify the optimal conditions for the synthesis of This compound and its derivatives.
The synthesis of sulfones has also benefited from modern synthetic technologies. For example, electrochemical methods for sulfonylation are emerging as a green and efficient alternative to traditional methods. organic-chemistry.org Such an electrochemical step could potentially be integrated into a continuous flow setup.
The integration of these advanced technologies would not only facilitate the efficient and scalable production of This compound but also enable the rapid generation of a library of analogues for further research and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
